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Compound of Interest

Compound Name: 5-Bromo-2-iodonicotinicAcid

Cat. No.: B12273562

Get Quote

CAS Number: 1346543-04-1 Synonyms: 5-Bromo-2-iodopyridine-3-carboxylic acid; 3-Carboxy-

5-bromo-2-iodopyridine

Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD) and medicinal chemistry, 5-

Bromo-2-iodonicotinic acid (CAS 1346543-04-1) serves as a "privileged scaffold." Its value lies

not merely in its structure, but in its orthogonal reactivity profile.

This molecule possesses three distinct functional handles—a carboxylic acid at C3, an iodine

at C2, and a bromine at C5—each with a unique activation threshold. This hierarchy allows

researchers to sequentially construct complex heteroaromatic architectures with high

regiocontrol. For the drug developer, this intermediate is the key to accessing 2,3,5-

trisubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., p38 MAPK inhibitors) and

GPCR modulators.

This guide moves beyond basic properties to provide a field-tested roadmap for synthesizing,

handling, and exploiting this versatile building block.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]

Property Data

CAS Number 1346543-04-1

Molecular Formula C₆H₃BrINO₂

Molecular Weight 327.90 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Calculated)
~2.5 (Carboxylic acid), Pyridine N is weakly

basic due to EWGs

Storage
2-8°C, Protect from light (Iodides are

photosensitive)

Synthetic Pathway: The Sandmeyer Approach
While 5-bromo-2-iodonicotinic acid can be sourced commercially, in-house synthesis is often

required to ensure freshness, as the C-I bond can degrade over time. The most robust route

utilizes the Sandmeyer reaction starting from the commercially available 2-amino-5-

bromonicotinic acid.

Mechanism & Rationale
Direct iodination of 5-bromonicotinic acid is non-selective. Instead, we exploit the amino group

of 2-amino-5-bromonicotinic acid. Diazotization converts the amine into a diazonium salt (

), a superb leaving group. Subsequent nucleophilic attack by iodide (from KI) installs the iodine
atom at the C2 position with high fidelity.

Step-by-Step Protocol
Reagents:
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Starting Material: 2-Amino-5-bromonicotinic acid (1.0 eq)

Sodium Nitrite (

, 1.2 eq)

Potassium Iodide (

, 2.0 eq)

Sulfuric Acid (

, 2M aqueous solution)

Workflow:

Solubilization: Suspend 2-amino-5-bromonicotinic acid in 2M

at 0°C. Ensure vigorous stirring to maintain a fine suspension.

Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below 5°C.

Expert Tip: Exceeding 5°C risks decomposing the diazonium intermediate into a phenol

(hydrolysis), reducing yield.

Iodination: After 30 minutes, add an aqueous solution of KI dropwise.

Observation: The reaction will froth (evolution of

gas) and turn dark brown (formation of

byproduct).

Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to

drive the reaction to completion.

Workup:
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Cool to room temperature.

Quench excess iodine with saturated sodium thiosulfate (

) until the brown color fades to yellow.

Adjust pH to ~3-4 with dilute NaOH to ensure precipitation of the free acid.

Filter the solid, wash with cold water, and dry under vacuum.

2-Amino-5-bromonicotinic acid Diazonium Salt
(Unstable Intermediate)

NaNO2, H2SO4
0-5°C 5-Bromo-2-iodonicotinic acid

(Target)

KI, 60°C
-N2 (gas)

Click to download full resolution via product page

Caption: Sandmeyer transformation of the amino-pyridine precursor to the iodo-derivative.

Orthogonal Reactivity: The "Programmed" Scaffold
The defining feature of 5-bromo-2-iodonicotinic acid is the bond dissociation energy (BDE)

difference between the Carbon-Iodine and Carbon-Bromine bonds.

C-I Bond (C2): Weaker (~65 kcal/mol). Reacts first in Pd-catalyzed couplings.

C-Br Bond (C5): Stronger (~81 kcal/mol). Remains intact under mild conditions.

This allows for "programmed" synthesis: you can install one fragment at C2, purify, and then

install a different fragment at C5.

Chemo-Selective Suzuki Coupling Protocol
Objective: Selectively couple an aryl boronic acid at the C2 position without touching the C5-

bromide.

Reagents:

5-Bromo-2-iodonicotinic acid (1.0 eq)[1]
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Aryl Boronic Acid (

, 1.1 eq)

Catalyst:

(5 mol%) — Chosen for its mildness compared to Pd(dppf)Cl2.

Base:

(2M aqueous)

Solvent: DME/Water or Toluene/EtOH/Water

Procedure:

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of selective

catalysis.

Assembly: Combine halide, boronic acid, and base in the reaction vessel. Add catalyst last

under a counter-flow of Argon.

Reaction: Stir at Room Temperature (RT) to 40°C.

Critical Control Point: Do not heat to reflux. High heat (>80°C) will overcome the activation

energy barrier for the C-Br bond, leading to bis-coupling or mixtures.

Monitoring: Check LCMS after 2 hours. You should see the mono-coupled product (retention

of Br pattern in MS).

Purification: Acidify to precipitate the product. If necessary, purify via reverse-phase

chromatography (C18) to remove palladium residues.
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5-Bromo-2-iodonicotinic acid

Step 1: C2-Selective Coupling
(Suzuki/Sonogashira)

Pd(0), RT-40°C
Targets C-I

5-Bromo-2-aryl-nicotinic acid

Yields Mono-adduct

Step 2: C5-Coupling
(High Temp / Stronger Cat)

Pd(II), >80°C
Targets C-Br

2,5-Diaryl-nicotinic acid

Final Scaffold

Click to download full resolution via product page

Caption: Sequential functionalization strategy leveraging the reactivity gap between C-I and C-

Br.

Applications in Drug Discovery
Fragment Growing
In FBDD, the C3-carboxylic acid is often converted to an amide to bind into a specific pocket

(e.g., the hinge region of a kinase). The C2-iodine is then used to "grow" the fragment into a

hydrophobic pocket, while the C5-bromine serves as a vector for solubilizing groups (like

morpholine or piperazine) introduced in a later stage.
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PROTAC Linker Attachment
This scaffold is ideal for PROTAC (Proteolysis Targeting Chimera) design.

C3-Acid: Attachment point for the E3 ligase ligand (e.g., Thalidomide derivative).

C2/C5: Attachment points for the linker and the Warhead (Target Protein Ligand). The rigid

pyridine core reduces the entropic penalty of binding compared to flexible alkyl chains.

Safety & Handling
Iodide Instability: C-I bonds are photosensitive. Store the solid in amber vials wrapped in foil.

If the solid turns dark brown, it indicates iodine liberation; wash with thiosulfate before use.

Skin Sensitization: Halogenated pyridines can be potent sensitizers. Always handle in a fume

hood with nitrile gloves.

Waste Disposal: Palladium-contaminated aqueous waste must be segregated from general

organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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